4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline
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Overview
Description
4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline is a complex organic compound featuring a cyclopenta[c]cinnoline core structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a substituted aniline with a cyclopentadiene derivative can yield the desired cyclopenta[c]cinnoline structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Scientific Research Applications
4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition disrupts signaling pathways crucial for cell proliferation and survival, making it effective against certain cancer cells .
Comparison with Similar Compounds
4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline can be compared with other heterocyclic compounds such as:
Quinoline derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
Isoquinoline derivatives: Isoquinolines are isomeric with quinolines and exhibit distinct pharmacological properties.
Phthalazine derivatives: These compounds are isomeric with cinnolines and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
CAS No. |
88584-90-1 |
---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-cyclopenta[c]cinnolin-4-yl-N,N-dimethylaniline |
InChI |
InChI=1S/C19H17N3/c1-21(2)14-10-12-15(13-11-14)22-19-9-5-7-17(19)16-6-3-4-8-18(16)20-22/h3-13H,1-2H3 |
InChI Key |
DWIQFESDQWKRAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC3=C4C=CC=CC4=N2 |
Origin of Product |
United States |
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